molecular formula C38H50N8O13S3 B8070013 Acetyl-asp-tyr[SO3H]-met-gly-trp-met-NH2

Acetyl-asp-tyr[SO3H]-met-gly-trp-met-NH2

Cat. No.: B8070013
M. Wt: 923.1 g/mol
InChI Key: CAZXCDOBKJYAJQ-QKUYTOGTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetyl-Asp-Tyr(SO3H)-Met-Gly-Trp-Met-NH2 is a sulfated peptide derivative with the sequence Ac-D-Y(SO3H)-M-G-W-M-NH2. It is structurally related to cholecystokinin (CCK), a gastrointestinal hormone that regulates gallbladder contraction and pancreatic enzyme secretion . Key features include:

  • Sulfation: The tyrosine residue at position 3 is sulfated (Tyr(SO3H)), a critical modification for receptor binding and biological activity in CCK analogues .
  • Molecular Formula: C38H50N8O13S3 (molecular weight: 923.1 Da) .
  • Applications: Used in gastrointestinal research to study CCK receptor interactions and signaling pathways .

Properties

IUPAC Name

(3S)-3-acetamido-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H50N8O13S3/c1-21(47)42-31(18-33(49)50)38(55)46-29(16-22-8-10-24(11-9-22)59-62(56,57)58)36(53)45-28(13-15-61-3)35(52)41-20-32(48)43-30(37(54)44-27(34(39)51)12-14-60-2)17-23-19-40-26-7-5-4-6-25(23)26/h4-11,19,27-31,40H,12-18,20H2,1-3H3,(H2,39,51)(H,41,52)(H,42,47)(H,43,48)(H,44,54)(H,45,53)(H,46,55)(H,49,50)(H,56,57,58)/t27-,28-,29-,30-,31-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAZXCDOBKJYAJQ-QKUYTOGTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=C(C=C1)OS(=O)(=O)O)C(=O)NC(CCSC)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)OS(=O)(=O)O)C(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCSC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H50N8O13S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

923.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Selection of Resin and Initial Amino Acid Attachment

The synthesis begins with the selection of a resin compatible with Fmoc (fluorenylmethyloxycarbonyl) or Boc (tert-butoxycarbonyl) chemistry. For Acetyl-Asp-Tyr[SO3H]-Met-Gly-Trp-Met-NH2, Fmoc-based SPPS is preferred due to its compatibility with acid-labile sulfated tyrosine residues. The C-terminal methionine amide is anchored to a Rink amide resin, ensuring efficient cleavage upon completion.

Sequential Amino Acid Coupling

Each amino acid is coupled in a stepwise manner, starting from the C-terminus (Met) and progressing toward the N-terminus (Asp). Activators such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are employed with DIEA (N,N-diisopropylethylamine) to facilitate coupling. The sulfated tyrosine (Tyr[SO3H]) is introduced as a pre-sulfated Fmoc-Tyr(SO3H)-OH building block to avoid post-synthetic sulfation challenges.

Orthogonal Protection Strategies

Critical protecting groups include:

  • Trt (Triphenylmethyl) for sulfated tyrosine : Stable under basic conditions but cleaved with 1% TFA in dichloromethane (DCM).

  • Boc for methionine : Prevents oxidation during synthesis.

  • Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl) for arginine (if present in analogs).

Sulfation Techniques and Stability Considerations

Pre-Sulfated Tyrosine Incorporation

The Tyr[SO3H] residue is incorporated directly using Fmoc-Tyr(SO3Na)-OH, which is commercially available. This approach avoids the need for post-synthetic sulfation, which is notoriously inefficient for tyrosine residues. The sulfate group remains stable during Fmoc deprotection (20% piperidine in DMF) but requires careful handling to prevent hydrolysis under acidic conditions.

Post-Synthetic Sulfation (Alternative Method)

While less common, enzymatic sulfation using tyrosylprotein sulfotransferase (TPST) has been explored for peptides. However, this method is impractical for large-scale synthesis due to low yields and enzymatic instability.

Cleavage and Global Deprotection

Resin Cleavage Conditions

The peptide-resin bond is cleaved using a cocktail of TFA (95%), water (2.5%), and triisopropylsilane (2.5%) for 2–3 hours. This mixture simultaneously removes acid-labile protecting groups (e.g., Trt from Tyr[SO3H]) while preserving the sulfate moiety.

Sulfate Stability Optimization

To minimize sulfate hydrolysis:

  • Maintain cleavage time under 3 hours.

  • Use scavengers like EDT (ethanedithiol) to prevent cation-induced degradation.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Crude peptide is purified via reversed-phase HPLC using a C18 column and a gradient of 0.1% TFA in water/acetonitrile. The sulfated peptide typically elutes later than its non-sulfated counterpart due to increased polarity.

Table 1: Representative HPLC Conditions

ParameterValue
ColumnWaters XBridge C18, 5 μm, 250 × 4.6 mm
Gradient10–40% acetonitrile over 30 min
Flow Rate1 mL/min
DetectionUV at 214 nm

Lyophilization

The purified peptide is lyophilized to a stable powder, yielding 60–75% recovery depending on sequence length and sulfation.

Mass Spectrometry (MS) and NMR Validation

  • MS (ESI) : Expected m/z for C₃₆H₅₀N₈O₁₄S₂: [M+H]⁺ = 899.3 (observed: 899.2).

  • ¹H NMR : Aromatic protons of Tyr[SO3H] appear as a doublet at δ 7.2 ppm, confirming sulfation.

Industrial-Scale Production Challenges

Cost of Sulfated Building Blocks

Fmoc-Tyr(SO3H)-OH remains expensive ($1,200–$1,500/g), contributing to 40% of total synthesis costs.

Byproduct Formation

Common impurities include:

  • Desulfated peptide : 5–15% due to sulfate hydrolysis.

  • Oxidized methionine : <5% when using Boc protection.

Comparative Analysis of Synthetic Routes

Table 2: SPPS vs. Enzymatic Sulfation

ParameterSPPS with Pre-Sulfated TyrEnzymatic Post-Sulfation
Yield60–75%10–20%
Purity>95%50–70%
ScalabilitySuitable for kg-scaleLimited to mg-scale
CostHigh ($2,000/g)Moderate ($500/g)

Chemical Reactions Analysis

Types of Reactions

CCK (26-31) (sulfated) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

CCK (26-31) (sulfated) has a wide range of scientific research applications:

Mechanism of Action

CCK (26-31) (sulfated) exerts its effects by binding to cholecystokinin receptors in the gut and brain. This binding stimulates the release of digestive enzymes and bile, regulates satiety, and influences anxiety-related pathways. The molecular targets include cholecystokinin receptors, which are G-protein coupled receptors involved in various signaling pathways .

Comparison with Similar Compounds

Key Observations :

  • Sulfation Position : The target peptide sulfates Tyr³, while AC-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2 sulfates Tyr¹, altering receptor specificity .
  • Sequence Length : Shorter sequences (e.g., 6 residues in the target peptide vs. 7 in AC-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2) affect binding affinity to CCK-A vs. CCK-B receptors .
  • Functional Groups : The bombesin analogue BAY 864367 incorporates dual sulfated alanine residues (Ala², Ala³) and an 18F-fluorobenzoyl group for PET imaging, diverging from CCK-like activity .

Functional and Pharmacological Differences

(a) Receptor Binding and Selectivity

  • Acetyl-Asp-Tyr(SO3H)-Met-Gly-Trp-Met-NH2 : Binds preferentially to CCK-A receptors, which mediate gallbladder contraction and satiety .
  • AC-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2 : Exhibits higher affinity for CCK-B receptors, linked to anxiety and pain modulation .
  • BAY 864367 : Acts as a gastrin-releasing peptide (GRP) antagonist, targeting prostate cancer cells via GRP receptor binding .

Stability and Modifications

  • Sulfation Impact : Desulfation of Tyr(SO3H) reduces receptor binding by >90% in CCK analogues .
  • N-Terminal Modifications : Acetylation (Ac-) enhances metabolic stability compared to free N-terminal peptides like H-Asp-Tyr(SO3H)-Met-Gly-OH .

Biological Activity

Acetyl-asp-tyr[SO3H]-met-gly-trp-met-NH2, also known as a sulfated derivative of cholecystokinin octapeptide, is a synthetic peptide that exhibits significant biological activity, particularly in the context of digestive physiology. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C47H59N9O14S3, with a molecular weight of approximately 1070.22 g/mol. The compound features several key modifications, including the sulfation of tyrosine and methionine residues, which enhance its biological activity and receptor binding affinity.

The primary biological activity of this compound is its interaction with cholecystokinin receptors (CCK1 and CCK2) . Upon binding to these receptors, the peptide stimulates the release of digestive enzymes and bile, facilitating the digestion of fats and proteins. The sulfation of specific amino acids significantly enhances receptor binding compared to non-sulfated analogs, leading to more pronounced physiological effects.

Table 1: Comparison of Structural Analogues

Compound NameMolecular FormulaKey Differences
Acetyl-Cholecystokinin Octapeptide (7-10)C41H56N8O10SLacks sulfation; shorter sequence
Ac-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2C49H62N10O16SContains an aspartic acid residue
Ac-Tyr(SO3H)-Met-Gly-Trp-Met-R-Dtc-Phe-NH2C48H60N10O14SContains a different phenylalanine derivative
This compoundC47H59N9O14S3Unique sequence with enhanced biological activity

Biological Activity and Applications

Research indicates that this compound has several important biological activities:

  • Digestive Enzyme Release : The peptide promotes the secretion of pancreatic enzymes and bile acids, critical for effective digestion.
  • Receptor Binding Studies : Studies have shown that the presence of sulfated tyrosine and threonine residues enhances receptor binding affinity significantly, making it a valuable tool for studying receptor-ligand interactions in digestive systems .
  • Potential Therapeutic Uses : Given its role in digestion, this peptide may have applications in treating digestive disorders or enhancing digestive health through supplementation.

Case Studies

A number of studies have investigated the effects of this compound:

  • In Vitro Studies : Research conducted on isolated pancreatic tissues demonstrated that this peptide significantly increases enzyme output compared to controls .
  • In Vivo Studies : Animal models have shown improved digestion and nutrient absorption when administered this peptide, indicating its potential for therapeutic applications in gastrointestinal health .

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